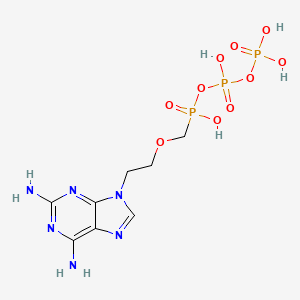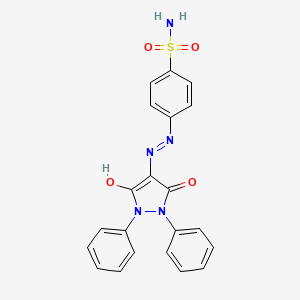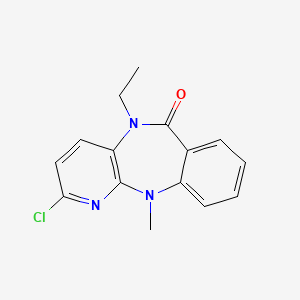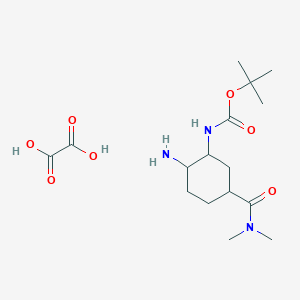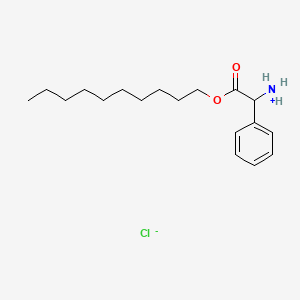![molecular formula C18H20N2O4S B12808107 n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide CAS No. 7248-33-1](/img/structure/B12808107.png)
n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide is a complex organic compound with a molecular formula of C18H22N2O4S This compound is characterized by the presence of an acetylamino group, a sulfonyl group, and a butanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide typically involves multiple steps. One common method includes the acetylation of 4-aminophenylsulfonyl chloride, followed by a coupling reaction with butanamide. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure consistency and safety in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide
- N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)dodecanamide
- N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)acetamide
Uniqueness
N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide is unique due to its specific structural features, such as the butanamide chain, which may confer distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
7248-33-1 |
|---|---|
Formule moléculaire |
C18H20N2O4S |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-[4-(4-acetamidophenyl)sulfonylphenyl]butanamide |
InChI |
InChI=1S/C18H20N2O4S/c1-3-4-18(22)20-15-7-11-17(12-8-15)25(23,24)16-9-5-14(6-10-16)19-13(2)21/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
PRSLULCCLBCMHL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


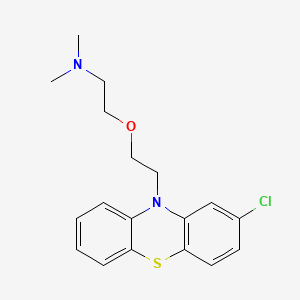

![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)

